molecular formula C9H8OS B101068 2-(Hydroxymethyl)benzo[b]thiophene CAS No. 17890-56-1

2-(Hydroxymethyl)benzo[b]thiophene

Cat. No. B101068
CAS RN: 17890-56-1
M. Wt: 164.23 g/mol
InChI Key: SUHKSQTXXZQEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242970B2

Procedure details

A solution of commercially available benzo[b]thiophen-2-ylmethanol (123 mg; 0.73 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (242 mg; 0.73 mmol), and with PPh3 (191 mg; 0.73 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 17 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 2-(bromomethyl)benzo[b]thiophene as a yellow/orange oil which was directly used for the next reaction.
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
242 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
191 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([CH2:6]O)=[CH:4][C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]1=2.C(Br)(Br)(Br)[Br:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:13][CH2:6][C:5]1[S:1][C:2]2[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
S1C2=C(C=C1CO)C=CC=C2
Name
Quantity
242 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
191 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at rt, under nitrogen, for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and subsequent purification by FC (DCM)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrCC1=CC2=C(S1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.